Cas no 2290891-86-8 (Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate)

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functionality. Its stereospecific (3R) configuration makes it valuable in asymmetric synthesis and peptide chemistry, where the Boc group serves as a temporary amine protector under mild acidic conditions. The hydroxyl group enhances solubility and provides a handle for further functionalization. This compound is particularly useful in medicinal chemistry and intermediate synthesis due to its stability, ease of deprotection, and compatibility with diverse reaction conditions. Its well-defined structure ensures reproducibility in complex synthetic pathways.
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate structure
2290891-86-8 structure
Product Name:Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
CAS No:2290891-86-8
MF:C10H21NO3
MW:203.278643369675
CID:6145159
PubChem ID:93502779
Update Time:2025-06-19

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2290891-86-8
    • Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
    • EN300-3908121
    • Inchi: 1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1
    • InChI Key: BUQMELIOJVZHGM-MRVPVSSYSA-N
    • SMILES: O(C(N[C@H](CC)CCO)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 203.15214353g/mol
  • Monoisotopic Mass: 203.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 58.6Ų

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Additional information on Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

Introduction to Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS No. 2290891-86-8)

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, with the CAS number 2290891-86-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development and chemical synthesis. The unique structural features of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, particularly its chiral center at the 3-position of the pentanoyl moiety, make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

The< strong>N-[(3R)-1-hydroxypentan-3-yl]carbamate moiety in the molecular structure contributes to the compound's reactivity and functionality, enabling its use in various synthetic pathways. Carbamates are known for their stability and ability to form hydrogen bonds, which are crucial for interactions with biological targets. This compound's potential applications in medicinal chemistry stem from its ability to act as a building block for more complex molecules, facilitating the development of novel therapeutic agents.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is particularly significant because it allows for the synthesis of enantiomerically pure drugs that can interact more selectively with biological receptors. This has led to extensive research into optimizing synthetic routes that yield high enantiomeric purity with minimal racemization.

One of the most compelling aspects of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is its role in the synthesis of protease inhibitors, which are critical in treating various diseases, including HIV and cancer. Protease inhibitors work by binding to and inhibiting the activity of proteases, enzymes that play a key role in protein degradation. The chiral center in Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate allows for the creation of highly specific inhibitors that can target particular proteases without affecting others, thereby reducing off-target effects.

The pharmaceutical industry has been increasingly leveraging advanced computational methods to design and optimize carbamate-based drugs. These methods include molecular modeling, virtual screening, and enzyme docking studies, which help predict the binding affinity and specificity of potential drug candidates. Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate has been used as a scaffold in several such studies due to its structural complexity and functional versatility.

Recent advancements in biocatalysis have also highlighted the importance of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate in green chemistry initiatives. Enzymatic approaches offer a sustainable alternative to traditional synthetic methods by reducing waste and energy consumption. For instance, lipases have been employed to catalyze the formation of carbamate bonds under mild conditions, making these processes more environmentally friendly.

The compound's utility extends beyond pharmaceutical applications; it is also used in agrochemicals as a precursor for herbicides and fungicides. The< strong>tert-butyl group provides stability to the molecule while allowing for further functionalization, making it an ideal candidate for developing crop protection agents that are both effective and biodegradable.

In conclusion, Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS No. 2290891-86-8) is a multifaceted compound with significant potential in pharmaceuticals, biocatalysis, and agrochemicals. Its chiral nature and structural versatility make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug development is likely to grow even further.

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